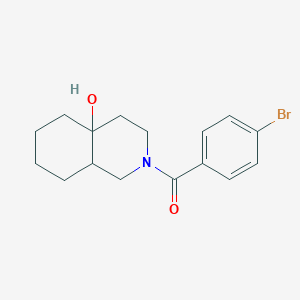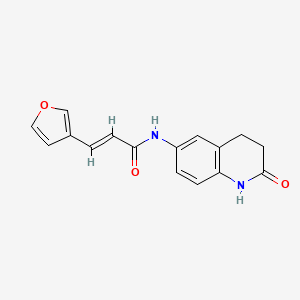
(E)-3-(furan-3-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-3-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide is a bioactive compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been found to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(furan-3-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide is not fully understood. However, it has been suggested that the anticancer activity of this compound is mediated through the induction of apoptosis and cell cycle arrest. The antimicrobial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes. The anti-inflammatory activity of this compound is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(furan-3-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide exhibits various biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to possess antibacterial activity by disrupting bacterial cell membranes. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(furan-3-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide has several advantages for lab experiments. It is a bioactive compound that exhibits potent biological activities, making it an attractive candidate for drug development. Additionally, the synthesis method for this compound is relatively simple and can be easily scaled up for large-scale production. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biological effects. Additionally, the compound may exhibit toxicity at high concentrations, which could limit its use in vivo.
Direcciones Futuras
There are several future directions for the research on (E)-3-(furan-3-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide. One potential direction is to further investigate its anticancer activity and explore its potential as a chemotherapeutic agent. Another direction is to study its antibacterial activity and explore its potential as an antibacterial agent. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as an anti-inflammatory agent. Finally, future research could focus on developing novel derivatives of this compound with improved biological activity and reduced toxicity.
Métodos De Síntesis
The synthesis of (E)-3-(furan-3-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide involves the reaction of furan-3-carboxaldehyde, 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and acryloyl chloride in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction followed by an intramolecular cyclization to form the final product.
Aplicaciones Científicas De Investigación
(E)-3-(furan-3-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(5-1-11-7-8-21-10-11)17-13-3-4-14-12(9-13)2-6-16(20)18-14/h1,3-5,7-10H,2,6H2,(H,17,19)(H,18,20)/b5-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUTZHRRKQQGQY-ORCRQEGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C=CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)/C=C/C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[(3,4-dichlorophenyl)methyl][(pyridin-2-yl)methyl]amino}acetamide](/img/structure/B2767636.png)
![Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2767637.png)

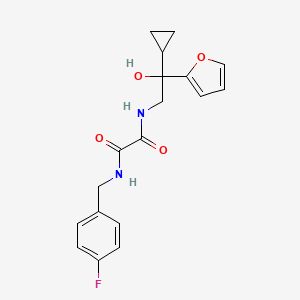
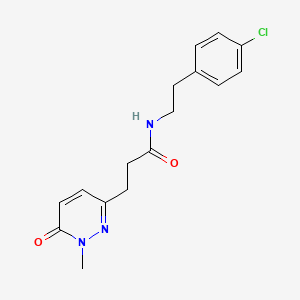
![9-(3-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2767644.png)
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2767645.png)
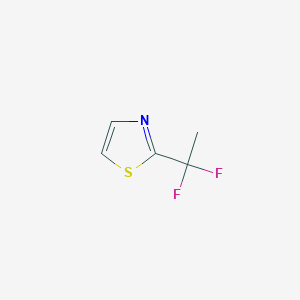
![5-cyclopropyl-N-(thiophen-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2767653.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2767654.png)

![8-(benzylamino)-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2767657.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2767658.png)
